2-ethyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-ethyl-5-[1-(pyridin-3-ylmethyl)indol-2-yl]-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-2-17-20-21-18(23-17)16-10-14-7-3-4-8-15(14)22(16)12-13-6-5-9-19-11-13/h3-11H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBBVJKIKMJNBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis of Diacylhydrazide I
- Indole Alkylation : 1H-Indol-2-carboxylic acid is treated with 3-(chloromethyl)pyridine in dimethylformamide (DMF) using potassium carbonate as a base, yielding 1-(pyridin-3-ylmethyl)-1H-indol-2-carboxylic acid.
- Hydrazide Formation : The carboxylic acid reacts with ethyl hydrazinecarboxylate in the presence of N,N'-dicyclohexylcarbodiimide (DCC) to form ethyl 2-(1-(pyridin-3-ylmethyl)-1H-indol-2-carbonyl)hydrazine-1-carboxylate.
- Hydrazinolysis : Heating the ethyl ester with hydrazine hydrate in ethanol produces I .
Cyclization to Oxadiazole
Cyclodehydration of I using phosphorus oxychloride (POCl₃) at 80–90°C for 6 hours generates the oxadiazole ring. POCl₃ acts as both a solvent and dehydrating agent, achieving yields of 72–78%.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 80–90°C |
| Time | 6 hours |
| Solvent | POCl₃ |
| Yield | 72–78% |
Oxidative Cyclization of Thiosemicarbazides
An alternative route employs oxidative desulfurization of thiosemicarbazide derivatives. This method avoids harsh dehydrating agents, improving functional group tolerance.
Synthesis of Thiosemicarbazide Intermediate
- Formation of Acylthiosemicarbazide : 1-(Pyridin-3-ylmethyl)-1H-indol-2-carboxylic acid reacts with thiosemicarbazide in tetrahydrofuran (THF) using triethylamine (TEA) as a base, yielding N'-(1-(pyridin-3-ylmethyl)-1H-indol-2-carbonyl)thiosemicarbazide (II ).
- Oxidative Cyclization : II undergoes cyclization using iodine monochloride (ICl) in acetonitrile at 50°C for 4 hours, producing the oxadiazole with 68–70% yield.
Advantages
- Mild conditions preserve acid-sensitive groups.
- ICl acts as both an oxidant and desulfurizing agent.
Microwave-Assisted One-Pot Synthesis
Microwave irradiation significantly accelerates the synthesis by enhancing reaction kinetics.
Procedure
- In Situ Hydrazide Formation : A mixture of 1-(pyridin-3-ylmethyl)-1H-indol-2-carboxylic acid, ethyl hydrazinecarboxylate, and T3P® (propylphosphonic anhydride) in THF is irradiated at 120°C for 20 minutes.
- Simultaneous Cyclization : Addition of POCl₃ and continuation of microwave heating at 140°C for 15 minutes directly yields the target compound.
Performance Metrics
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Time | 6 hours | 35 minutes |
| Yield | 72–78% | 85% |
Solid-Phase Synthesis Using Resin-Bound Intermediates
This approach facilitates high-throughput synthesis and simplifies purification.
Key Steps
- Resin Functionalization : Wang resin is loaded with Fmoc-protected hydrazine via ester linkage.
- Acylation : The resin-bound hydrazine reacts with 1-(pyridin-3-ylmethyl)-1H-indol-2-carbonyl chloride, followed by propionyl chloride.
- Cyclization and Cleavage : Treatment with trifluoroacetic acid (TFA) induces cyclodehydration while cleaving the product from the resin, yielding the target compound with 65% purity after HPLC.
Comparative Analysis of Synthetic Routes
Table 1. Efficiency and Scalability of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclodehydration | 72–78 | 95 | Industrial |
| Oxidative Cyclization | 68–70 | 92 | Lab-scale |
| Microwave | 85 | 98 | Pilot-scale |
| Solid-Phase | 65 | 90 | Research |
Chemical Reactions Analysis
Types of Reactions
2-ethyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole and pyridine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule, potentially altering its biological activity.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-ethyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole typically involves the reaction of specific indole derivatives with pyridine-based reagents. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli. The disc diffusion method has been used to evaluate their efficacy, often revealing promising results in comparison to standard antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that related oxadiazole derivatives can induce apoptosis in cancer cell lines such as glioblastoma. Molecular docking studies suggest that these compounds interact effectively with specific protein targets involved in cancer progression . Notably, certain derivatives have shown a capacity to inhibit cell proliferation and induce cell cycle arrest .
Antidiabetic Effects
Emerging research highlights the anti-diabetic properties of oxadiazole derivatives. In vivo studies using genetically modified models like Drosophila melanogaster have indicated that these compounds can significantly lower glucose levels, suggesting their potential as therapeutic agents for diabetes management .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the indole or pyridine moieties can enhance potency and selectivity against various biological targets. For example, substituents on the pyridine ring can influence binding affinity to target proteins .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of oxadiazole derivatives and evaluated their antimicrobial activity against clinical strains of bacteria and fungi. The results indicated that specific modifications led to enhanced antibacterial activity compared to traditional antibiotics .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of oxadiazole derivatives against glioblastoma cell lines. The study reported that certain compounds resulted in significant cytotoxicity and apoptosis induction through DNA damage mechanisms .
Mechanism of Action
The mechanism of action of 2-ethyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole and pyridine moieties can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing biological pathways. These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Indole-Oxadiazole Scaffolds
Several indole-oxadiazole hybrids have been synthesized and studied for their biological activities. Key examples include:
Key Observations :
Functional Analogues with Dual Heterocyclic Systems
Compounds combining oxadiazole with other heterocycles (e.g., triazoles, pyrimidines) demonstrate distinct bioactivities:
Key Observations :
- Multicyclic Systems : Dual heterocycles (e.g., oxadiazole-triazole) often enhance enzyme inhibition due to increased π-π stacking and hydrogen bonding interactions .
- Thioether Linkages: Thioether derivatives (e.g., compound 5g) show superior herbicidal effects compared to non-sulfur analogues, likely due to improved membrane permeability .
Pharmacological and Agrochemical Comparisons
- Cytotoxicity : Ethyl-substituted oxadiazoles (e.g., 2-ethyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole) show potent anticancer activity (IC₅₀ < 10 µM), suggesting that the ethyl group in the target compound may similarly enhance lipophilicity and cellular uptake .
- Agrochemical Potential: Oxadiazole thioethers with trifluoromethyl groups (e.g., compound 5a) demonstrate fungicidal activity against Rhizoctonia solani, highlighting the role of electron-withdrawing substituents in agrochemical applications .
Biological Activity
2-ethyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with related compounds.
Chemical Structure and Properties
The compound features a unique combination of an indole moiety linked to a pyridine and an oxadiazole ring. This structural arrangement is believed to contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, influencing processes such as cell proliferation and apoptosis.
Antimicrobial Activity
Research has indicated that derivatives containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, derivatives have been shown to possess activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. A study demonstrated that compounds with similar structures inhibited Mycobacterium bovis BCG effectively, suggesting potential applications in treating tuberculosis .
Anticancer Activity
Several studies have highlighted the anticancer potential of oxadiazole derivatives. For example, compounds derived from 1,3,4-oxadiazole have shown promising results in inhibiting cancer cell growth across various lines. In one notable study, specific derivatives exhibited IC50 values lower than standard chemotherapeutics like erlotinib, indicating enhanced potency .
Case Studies
| Study | Compound Tested | Activity | Results |
|---|---|---|---|
| Dhumal et al. (2016) | Oxadiazole derivatives | Antitubercular | Strong inhibition of Mycobacterium bovis |
| Arafa et al. (2023) | Various oxadiazoles | Anticancer | Compounds showed IC50 values significantly lower than erlotinib |
| Desai et al. (2016) | Pyridine-based oxadiazoles | Antimicrobial | Effective against S. aureus, E. coli, and others |
Comparative Analysis
Comparative studies between this compound and other similar compounds reveal distinct pharmacological profiles:
| Compound Type | Structure | Biological Activity |
|---|---|---|
| Thiadiazole Derivatives | Thiadiazole Ring | Moderate antimicrobial activity |
| Triazole Derivatives | Triazole Ring | Variable anticancer activity |
| Oxadiazole Derivatives (including the target compound) | Oxadiazole Ring | High antimicrobial and anticancer activity |
Q & A
Q. Basic Research Focus
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using solvent systems like methanol:chloroform (2:8) .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent patterns (e.g., indole protons at δ 7.2–8.5 ppm, oxadiazole ring protons at δ 8.1–8.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks and fragmentation patterns .
- Elemental Analysis : Validates empirical formulas with <0.4% deviation .
How can researchers design initial biological activity screens for 1,3,4-oxadiazole derivatives?
Q. Basic Research Focus
- Antimicrobial Assays : Use microbroth dilution (e.g., against Staphylococcus aureus, Candida krusei) with concentrations ranging from 32–256 µg/mL. Activity is assessed via minimum inhibitory concentration (MIC) .
- Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM doses. Compounds targeting thymidine phosphorylase show IC₅₀ values <50 µM .
- Enzyme Inhibition : Fluorescence-based assays for enzymes like 5-HT1D receptors or thymidine phosphorylase, using reference agonists/antagonists for comparison .
How should researchers address contradictory bioactivity data across studies involving 1,3,4-oxadiazole derivatives?
Advanced Research Focus
Contradictions often arise from structural variations or experimental conditions. Methodological approaches include:
- Substituent Effects : Compare analogs with different aryl groups (e.g., 2-naphthyl vs. 4-chlorophenyl) to isolate substituent contributions to activity .
- Dose-Response Curves : Validate activity thresholds using multiple concentrations and statistical models (e.g., log-dose vs. inhibition).
- Replication : Repeat assays in orthogonal systems (e.g., in vitro enzymatic vs. cell-based assays) to confirm target specificity .
What computational strategies enhance the design of 1,3,4-oxadiazole derivatives with improved stability and target affinity?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and aromaticity of the oxadiazole ring, correlating with metabolic stability .
- Molecular Docking : Identifies binding poses in target proteins (e.g., thymidine phosphorylase). For example, triazole-substituted oxadiazoles show hydrogen bonding with Glu172 and Phe157 residues .
- ADME Prediction : Tools like SwissADME assess hydrophilicity (LogP <3) and metabolic pathways (CYP450 interactions) .
How can structure-activity relationship (SAR) studies guide the rational design of 1,3,4-oxadiazole-based therapeutics?
Q. Advanced Research Focus
- Bioisosteric Replacement : The oxadiazole ring replaces ester/carbamate groups to improve metabolic stability while retaining hydrogen-bonding capacity .
- Substituent Optimization : Electron-withdrawing groups (e.g., -Cl, -NO₂) at the 5-position enhance anticancer activity, while methyl groups improve CNS permeability .
- Hybrid Scaffolds : Indole-oxadiazole hybrids (e.g., 2-(1H-indol-3-yl)methyl derivatives) show dual anti-inflammatory and analgesic effects via COX-2 inhibition .
What role does the 1,3,4-oxadiazole moiety play in modulating pharmacokinetic properties?
Q. Advanced Research Focus
- Metabolic Stability : The oxadiazole ring resists hydrolysis under physiological conditions, reducing first-pass metabolism .
- Lipophilicity Reduction : Compared to thiadiazoles, oxadiazoles have lower LogP values (~2.5 vs. ~3.2), enhancing aqueous solubility .
- Bioavailability : Derivatives with pyridinylmethyl groups (e.g., the target compound) exhibit >80% oral bioavailability in rodent models due to balanced absorption and efflux .
What mechanistic insights are critical for studying enzyme inhibition by 1,3,4-oxadiazole derivatives?
Q. Advanced Research Focus
- Binding Kinetics : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (Kd values) to targets like 5-HT1D receptors .
- Enzyme Kinetics : Michaelis-Menten analysis reveals competitive/non-competitive inhibition. For thymidine phosphorylase, oxadiazoles compete with thymidine at the catalytic site (Ki ~0.5 µM) .
- Mutagenesis Studies : Residue-specific mutations (e.g., Glu172Ala in thymidine phosphorylase) validate binding interactions predicted by docking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
